AV-105

描述

属性

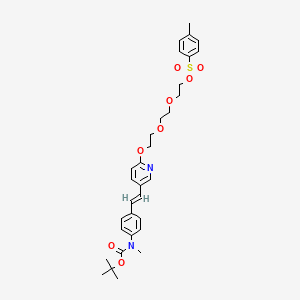

IUPAC Name |

2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBUGPWBKWJULZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205550-99-7 | |

| Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AV-105 chemical structure and properties

An extensive search for the chemical compound "AV-105" has yielded no specific results matching a known molecule with this designation in publicly available chemical and biomedical databases. This suggests that "this compound" may be an internal project code, a very recently developed compound not yet in the public domain, or a misnomer.

To provide an accurate and detailed technical guide as requested, the correct identification of the compound is essential. If you are researching a specific molecule, please verify the name or provide an alternative identifier such as:

-

IUPAC Name: The systematic name that describes the chemical structure.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES Notation: A line notation for describing the structure of chemical species using short ASCII strings.

-

Other Development Codes: Any alternative internal or external codes used to identify the compound.

Once the correct compound is identified, a comprehensive technical guide can be compiled, including its chemical structure, physicochemical properties, relevant signaling pathways, and detailed experimental protocols as originally requested.

The Core Mechanism of AV-105 in Florbetapir Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of AV-105 in the synthesis of Florbetapir F 18 ([¹⁸F]AV-45), a key radiopharmaceutical used in Positron Emission Tomography (PET) for the imaging of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction to Florbetapir and its Precursor, this compound

Florbetapir ([¹⁸F]AV-45) is a fluorine-18 labeled PET tracer that binds to β-amyloid plaques, enabling their in vivo visualization.[1] Its synthesis relies on the use of a precursor molecule, this compound, which is a tosylate-derivatized styrylpyridine.[2][3] The core of the synthesis is a nucleophilic substitution reaction where the tosylate group on this compound is displaced by the radioactive [¹⁸F]fluoride ion.[3][4][5] This method is advantageous because the tosylate leaving group is readily removed during the purification process.[2][6][7]

The Nucleophilic Substitution Reaction: Mechanism of Action

The fundamental mechanism of action in the synthesis of florbetapir from this compound is a one-step nucleophilic fluorination.[8] The tosylate group in this compound, specifically (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulphonate, serves as an excellent leaving group.[3] The process begins with the production of [¹⁸F]fluoride ions, typically via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.[8] These highly reactive [¹⁸F]fluoride ions then act as a nucleophile, attacking the carbon atom attached to the tosylate group in this compound. This results in the displacement of the tosylate group and the formation of a carbon-fluorine bond, yielding the N-Boc protected intermediate of [¹⁸F]florbetapir.[4][5]

Following the radiofluorination step, the N-Boc protecting group is removed by acid hydrolysis to yield the final [¹⁸F]florbetapir compound.[4][5]

Quantitative Data Summary

The efficiency and quality of florbetapir synthesis are critical for clinical applications. The following table summarizes key quantitative data from various studies, providing a comparative overview of the synthesis outcomes.

| Parameter | Value | Reference |

| Radiochemical Yield (uncorrected) | 25.4 ± 7.7% | [9][10] |

| 31.0 ± 2.8% | [11] | |

| 40 - 45% | [3] | |

| 10 - 30% | [4] | |

| Radiochemical Yield (decay corrected) | 42.7 ± 5.9% | [5] |

| 55.1 ± 2.2% | [12] | |

| Radiochemical Purity | 95.3 ± 2.2% | [9][10] |

| > 95% | [5] | |

| > 98% | [3][11] | |

| > 99% | [4][12] | |

| Specific Activity (at end of synthesis) | 470 ± 135 TBq/mmol | [9][10] |

| 180 ± 70 GBq/μmol | [3] | |

| 591.6 ± 90.3 GBq/μmol | [12] | |

| 37 - 185 GBq/mmol | [4] | |

| Total Synthesis Time | ~51 minutes | [5] |

| ~73 minutes | [12] | |

| 105 minutes | [9][10] |

Detailed Experimental Protocols

This section provides a consolidated and detailed methodology for the synthesis of [¹⁸F]florbetapir using this compound, based on established protocols.

Materials and Reagents

-

This compound Precursor ((E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulphonate)

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Water for injection

-

Solid-Phase Extraction (SPE) Cartridges (e.g., QMA, C18, Oasis HLB)

Experimental Workflow

The synthesis is typically performed in an automated synthesis module housed in a shielded hot cell. The general workflow is as follows:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

-

The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.[13]

-

-

Azeotropic Drying:

-

The water is removed from the reaction mixture by azeotropic distillation under a stream of inert gas (e.g., helium or nitrogen) and elevated temperature (e.g., 110°C). This is a critical step as water can interfere with the nucleophilic substitution.[13] This drying step is typically repeated with anhydrous acetonitrile to ensure an anhydrous environment.

-

-

Radiofluorination Reaction:

-

The this compound precursor (typically 1-2 mg) dissolved in an anhydrous aprotic solvent like DMSO or acetonitrile is added to the dried [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex.[5][11]

-

The reaction mixture is heated to a high temperature (e.g., 120-130°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[4][5][11]

-

-

Hydrolysis (Deprotection):

-

Purification:

-

The crude reaction mixture is diluted and passed through a series of SPE cartridges for purification. A common method involves using an Oasis HLB cartridge.[5]

-

The cartridge is washed with various solvent mixtures to remove unreacted [¹⁸F]fluoride, the tosylate leaving group, and other impurities.[5]

-

The purified [¹⁸F]florbetapir is then eluted from the cartridge with ethanol.[5]

-

-

Formulation and Quality Control:

-

The final product is formulated in a suitable buffer for intravenous injection.

-

Quality control tests are performed to determine radiochemical purity, specific activity, residual solvents, and other parameters to ensure it meets pharmaceutical standards.

-

Visualizing the Process

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Chemical pathway of [¹⁸F]Florbetapir synthesis from the this compound precursor.

Caption: Automated experimental workflow for the synthesis of [¹⁸F]Florbetapir.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snmmi.org [snmmi.org]

- 5. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 7. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and stability of ethanol-free solution of [18F]florbetapir ([18F]AV-45) for positron emission tomography amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

An In-Depth Technical Guide to the AV-105 Compound: Discovery and Application in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound AV-105, a critical precursor in the synthesis of the positron emission tomography (PET) imaging agent ¹⁸F-AV-45 (Florbetapir). Florbetapir is utilized for the in vivo detection of β-amyloid plaques, a hallmark of Alzheimer's disease. This document details the discovery and history of this compound, its chemical properties, and its pivotal role in the radiosynthesis of ¹⁸F-AV-45. Detailed experimental protocols for the synthesis and purification of ¹⁸F-AV-45 from this compound are provided, along with a summary of key quantitative data from various studies. Furthermore, this guide includes visualizations of the this compound synthesis pathway and the experimental workflow for the preparation of the final radiopharmaceutical, offering a valuable resource for researchers in the fields of medicinal chemistry, radiopharmacology, and neuroimaging.

Discovery and History of this compound

The compound designated as this compound is chemically known as (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[1][2] Its development is intrinsically linked to the quest for effective diagnostic tools for Alzheimer's disease. The discovery and utility of this compound are primarily documented in patent literature, specifically in relation to the synthesis of ¹⁸F-AV-45, a radiolabeled styrylpyridine derivative.[1][3]

The core innovation behind this compound was the introduction of a tosylate group as a leaving group in the precursor molecule. This strategic chemical design facilitates a nucleophilic substitution reaction with the fluorine-18 (¹⁸F) isotope. The use of a tosylate precursor like this compound offers advantages in the radiolabeling process, including efficient reaction kinetics and easier purification of the final radiopharmaceutical, ¹⁸F-AV-45, from the precursor.[1] Patents filed around 2010 describe the synthesis of this compound and its use in the production of ¹⁸F-AV-45 for PET imaging of neurodegenerative diseases.[1][3]

Chemical Properties of this compound

This compound is a complex organic molecule with the following key characteristics:

| Property | Value |

| Chemical Name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |

| CAS Number | 1205550-99-7 |

| Molecular Formula | C₃₂H₄₀N₂O₈S |

| Molecular Weight | 612.73 g/mol |

The structure of this compound incorporates a styrylpyridine core, which is the pharmacophore responsible for binding to β-amyloid plaques. It also contains a polyethylene glycol (PEG)-like chain that enhances solubility and pharmacokinetics, and a tert-butoxycarbonyl (Boc) protecting group on the amine, which is removed during the synthesis of ¹⁸F-AV-45. The terminal tosylate group is the reactive site for the introduction of the ¹⁸F radioisotope.

Role of this compound in the Synthesis of ¹⁸F-AV-45

This compound serves as the immediate precursor for the radiosynthesis of ¹⁸F-AV-45. The process involves a two-step reaction:

-

Nucleophilic Fluorination: The tosylate group on this compound is displaced by the ¹⁸F-fluoride ion in a nucleophilic substitution reaction. This step incorporates the positron-emitting isotope into the molecule.

-

Deprotection: The Boc protecting group is removed from the nitrogen atom, typically by acid hydrolysis, to yield the final product, ¹⁸F-AV-45.

This efficient and automatable synthesis process has enabled the widespread clinical use of ¹⁸F-AV-45 for the diagnosis of Alzheimer's disease.

Quantitative Data on the Synthesis of ¹⁸F-AV-45 from this compound

The following table summarizes key quantitative data from various studies on the automated synthesis of ¹⁸F-AV-45 using this compound as the precursor.

| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |

| Precursor Amount (this compound) | 1 mg | 2 mg | 1 mg | 1 mg |

| Reaction Temperature | 115°C | 130°C | 120°C | Not Specified |

| Solvent | DMSO | DMSO | DMSO | DMSO |

| Synthesis Time | ~60 min | Not Specified | ~51 min | ~50 min |

| Radiochemical Yield (non-decay corrected) | 14.8 ± 2.1% | 31.0 ± 2.8% | Not Specified | 33.6 ± 5.2% |

| Radiochemical Purity | >95% | >98% | >95% | >95% |

| Specific Activity | 72.9 ± 10.2 MBq/µg | Not Specified | Not Specified | 43 ± 36 Ci/µmol |

Note: The specific conditions and automated synthesis platforms used may vary between studies, leading to differences in yields and synthesis times.

Experimental Protocols

Synthesis of this compound

A generalized, multi-step synthesis for this compound is described in the patent literature.[3] The key steps are outlined below:

-

Preparation of a mono-Boc-protected vinylaniline compound.

-

Conversion of the vinylaniline compound to a methyl, t-butyl carbamate derivative.

-

Reaction of a 2-halo-5-iodopyridine with triethylene glycol.

-

Coupling of the methyl, t-butyl carbamate derivative with the product from the previous step. This results in the formation of (E)-tert-Butyl 4-(2-(6-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl(methyl)carbamate.

-

Tosylation of the terminal hydroxyl group of the resulting compound with tosyl chloride to yield this compound.[3]

Automated Radiosynthesis of ¹⁸F-AV-45 from this compound

The following is a representative protocol for the automated synthesis of ¹⁸F-AV-45.[4][5]

-

Preparation of Reagents:

-

Dissolve 1 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Prepare an elution solution for ¹⁸F-fluoride, typically containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile and water.

-

Prepare solutions for deprotection (e.g., 3 M HCl) and neutralization (e.g., 1% NaOH).

-

Prepare solutions for solid-phase extraction (SPE) purification (e.g., ethanol and water).

-

-

Radiolabeling Procedure:

-

Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ solution.

-

Azeotropically dry the [¹⁸F]fluoride by heating under a stream of inert gas.

-

Add the this compound solution in DMSO to the reaction vessel.

-

Heat the reaction mixture at 115-130°C for 10 minutes to perform the nucleophilic substitution.

-

-

Deprotection and Neutralization:

-

Cool the reaction mixture.

-

Add the acidic solution (e.g., 3 M HCl) and heat to remove the Boc protecting group.

-

Cool the mixture and neutralize with a basic solution (e.g., 1% NaOH).

-

-

Purification:

-

Dilute the crude reaction mixture with water.

-

Load the diluted mixture onto a C18 or other suitable SPE cartridge.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

-

Elute the purified ¹⁸F-AV-45 from the cartridge using ethanol.

-

The final product is then formulated in a physiologically compatible solution for injection.

-

Visualizations

Caption: Synthesis pathway of the this compound precursor molecule.

Caption: Experimental workflow for the radiosynthesis of ¹⁸F-AV-45.

Caption: Logical flow of this compound's role in Alzheimer's diagnosis.

References

- 1. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 2. (E)-2-[2-[2-[5-[4-[tert-butoxycarbonyl[methyl]amino]styryl]pyridine-2-yloxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | 1205550-99-7 [chemicalbook.com]

- 3. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 5. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

AV-105: A Technical Guide to its Role as a Precursor for Amyloid Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AV-105, the tosylate precursor for the synthesis of the positron emission tomography (PET) radiotracer ¹⁸F-AV-45 (Florbetapir). Florbetapir is a widely used imaging agent for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). This document details the synthesis of this compound, its subsequent radiolabeling to produce ¹⁸F-AV-45, and the application of this tracer in preclinical and clinical research. Detailed experimental protocols, quantitative data on binding affinity and in vivo imaging, and visualizations of key processes are provided to support researchers and professionals in the field of neurodegenerative disease drug development and diagnostics.

Introduction

The definitive diagnosis of Alzheimer's disease has historically relied on postmortem examination of brain tissue to identify the presence of neuritic plaques composed of Aβ deposits and neurofibrillary tangles. The development of non-invasive in vivo imaging techniques has revolutionized the study of AD, enabling earlier and more accurate diagnosis, patient stratification for clinical trials, and monitoring of therapeutic interventions. Positron Emission Tomography (PET) with amyloid-targeting radiotracers is at the forefront of these advancements.

¹⁸F-AV-45 (Florbetapir), a stilbene derivative, is a PET radiopharmaceutical that binds with high affinity to Aβ plaques. Its favorable pharmacokinetic properties, including rapid brain penetration and washout from non-target tissues, make it a valuable tool for imaging amyloid pathology. This guide focuses on this compound, the crucial precursor molecule for the synthesis of ¹⁸F-AV-45. Understanding the synthesis and handling of this compound is fundamental for the consistent and efficient production of the final imaging agent.

Synthesis of the Precursor: this compound

This compound, chemically known as (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, serves as the immediate precursor for the nucleophilic fluorination reaction that produces ¹⁸F-AV-45. The synthesis of this compound is a multi-step process that can be achieved through various routes, with a convergent synthesis method often favored for its efficiency.[1] The use of a tosylate leaving group in this compound is advantageous as it is readily displaced by the ¹⁸F-fluoride ion and the resulting p-toluenesulfonic acid can be easily removed during purification.[1]

Synthetic Pathway Overview

A common synthetic approach involves the coupling of two key intermediates, followed by tosylation. The general workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on patent literature.[1] Researchers should adapt and optimize conditions as needed.

Step 1: Preparation of Mono-Boc-protected Vinylaniline

-

Suspend 4-vinylaniline in water.

-

Add di-tert-butyl dicarbonate and stir vigorously at room temperature for 2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected vinylaniline.

Step 2: Synthesis of the N-methyl, N-Boc Derivative

-

Dissolve the mono-Boc-protected vinylaniline in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., sodium hydride) at 0 °C.

-

Add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product.

-

Purify the crude product by column chromatography.

Step 3: Preparation of the Triethyleneglycol-coupled Pyridine

-

Dissolve 2-halo-5-iodopyridine (e.g., 2-bromo-5-iodopyridine) in a suitable solvent (e.g., dimethylformamide).

-

Add triethyleneglycol and a base (e.g., potassium carbonate).

-

Heat the reaction mixture to facilitate the coupling.

-

After completion, cool the reaction, add water, and extract the product.

-

Purify the product by column chromatography.

Step 4: Heck Reaction to form the Styrylpyridine Intermediate

-

Combine the N-methyl, N-Boc derivative and the triethyleneglycol-coupled pyridine in a reaction vessel.

-

Add a palladium catalyst (e.g., palladium acetate), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

Cool the reaction, filter, and purify the crude product by flash chromatography to yield (E)-tert-Butyl 4-(2-(6-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl(methyl)carbamate.

Step 5: Tosylation to Yield this compound

-

Dissolve the styrylpyridine intermediate in a chlorinated solvent (e.g., dichloromethane).

-

Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and add tosyl chloride portion-wise.

-

Allow the reaction to stir at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and purify the final product, this compound, by flash chromatography.

Radiolabeling of ¹⁸F-AV-45 from this compound

The synthesis of ¹⁸F-AV-45 involves a one-step nucleophilic substitution of the tosylate group of this compound with ¹⁸F-fluoride. This reaction is typically performed in an automated synthesis module.

Radiolabeling Pathway

Caption: Radiosynthesis workflow for ¹⁸F-AV-45.

Detailed Experimental Protocol for ¹⁸F-AV-45 Synthesis

This protocol is a general guideline for automated synthesis.

-

¹⁸F-Fluoride Production and Trapping: Produce ¹⁸F-fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous ¹⁸F-fluoride on an anion exchange cartridge (e.g., QMA).

-

Elution and Drying: Elute the ¹⁸F-fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Azeotropically dry the ¹⁸F-fluoride by heating under a stream of nitrogen.

-

Nucleophilic Fluorination: Dissolve this compound (typically 2 mg) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) (typically 1 mL) and add it to the dried ¹⁸F-fluoride.[2] Heat the reaction mixture at 130°C for 10 minutes to form the ¹⁸F-labeled and Boc-protected intermediate.[2]

-

Hydrolysis (Deprotection): Add hydrochloric acid (e.g., 2 N HCl) to the reaction mixture and heat to remove the tert-butoxycarbonyl (Boc) protecting group.

-

Neutralization: Neutralize the reaction mixture with sodium hydroxide solution.

-

Purification: Purify the crude ¹⁸F-AV-45 using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing ¹⁸F-AV-45 is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol and a stabilizer like ascorbic acid).

Table 1: Optimized Radiosynthesis Parameters for ¹⁸F-AV-45

| Parameter | Optimized Value | Reference |

| Precursor (this compound) Amount | 2 mg | [2] |

| Reaction Solvent | 1 mL DMSO | [2] |

| Reaction Temperature | 130°C | [2] |

| Radiochemical Yield (uncorrected) | ~31.0% ± 2.8% | [2] |

| Radiochemical Purity | >98% | [2] |

Preclinical and Clinical Performance of ¹⁸F-AV-45

The utility of a PET tracer is defined by its binding characteristics and in vivo performance. ¹⁸F-AV-45 has been extensively characterized in this regard.

In Vitro Binding Affinity

¹⁸F-AV-45 exhibits high binding affinity for Aβ plaques. In vitro binding studies using brain homogenates from patients with confirmed AD have determined the dissociation constant (Kd).

Table 2: In Vitro Binding Affinity of ¹⁸F-AV-45

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 3.72 ± 0.30 nM | In vitro binding with AD brain tissue homogenates |

Pharmacokinetics and Brain Uptake

¹⁸F-AV-45 demonstrates favorable pharmacokinetic properties, including rapid penetration of the blood-brain barrier and fast washout from brain regions devoid of amyloid plaques.

Table 3: Pharmacokinetic and Dosimetry Data for ¹⁸F-AV-45

| Parameter | Value | Species | Reference |

| Peak Brain Uptake | ~5.12 ± 0.41% of injected dose | Human | [3] |

| Peak Brain Uptake Time | ~7 minutes post-injection | Rhesus Monkey | |

| Effective Dose | 19.3 ± 1.3 µSv/MBq | Human | [3] |

In Vivo Imaging: Standardized Uptake Value Ratios (SUVr)

In human PET studies, the uptake of ¹⁸F-AV-45 is quantified using the Standardized Uptake Value Ratio (SUVr), where cortical tracer retention is normalized to a reference region with minimal specific binding, typically the cerebellum. Higher SUVr values indicate greater amyloid plaque density.

Table 4: Representative ¹⁸F-AV-45 SUVr Values from Clinical Studies

| Patient Group | Brain Region | Mean/Median SUVr | Reference |

| Alzheimer's Disease (AD) | Global Cortex | 1.34 ± 0.13 | |

| Alzheimer's Disease (AD) | Global Cortex | Median 1.20 | [4][5] |

| Alzheimer's Disease (AD) | Precuneus | ~30% increase vs. HC | |

| Amnestic Mild Cognitive Impairment (aMCI) | Global Cortex | 1.27 ± 0.06 | |

| Amnestic Mild Cognitive Impairment (aMCI) | Precuneus | ~30% increase vs. HC | |

| Healthy Controls (HC) | Global Cortex | 1.08 ± 0.08 | |

| Healthy Controls (HC) | Global Cortex | Median 1.05 | [4][5] |

Experimental Protocols for Application

In Vitro Autoradiography

This technique is used to visualize the binding of ¹⁸F-AV-45 to Aβ plaques in postmortem brain tissue sections.

Caption: Workflow for in vitro autoradiography.

Protocol:

-

Obtain frozen postmortem brain sections (20 µm) from AD and control subjects.

-

Incubate the sections with 0.3 nM ¹⁸F-AV-45 in 40% ethanol for 1 hour.

-

Wash the sections twice for 2 minutes each in a saturated solution of lithium carbonate in 40% ethanol.

-

Perform one 2-minute wash with 40% ethanol.

-

Rinse the sections with water for 30 seconds.

-

Air dry the sections.

-

Expose the dried sections to autoradiography film for 12-18 hours.

-

Develop the film and digitize the images for analysis.

In Vivo PET Imaging

This protocol outlines the procedure for acquiring ¹⁸F-AV-45 PET scans in human subjects.

Caption: Workflow for in vivo PET imaging.

Protocol:

-

Position the subject comfortably in the PET scanner.

-

Administer an intravenous bolus injection of approximately 370 MBq (10 mCi) of ¹⁸F-AV-45.

-

Allow for a 50-minute uptake period during which the subject should rest in a quiet environment.[2]

-

Acquire a 10-20 minute PET scan of the brain.

-

Reconstruct the PET images using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).

-

Co-register the PET images with the subject's structural MRI scan for anatomical localization.

-

Define regions of interest (ROIs) on the co-registered images for cortical areas and the cerebellum.

-

Calculate SUVr values by dividing the mean activity in each cortical ROI by the mean activity in the cerebellar reference region.

Conclusion

This compound is a critical precursor for the synthesis of the amyloid PET imaging agent ¹⁸F-AV-45. The reliable synthesis of high-quality this compound is paramount for the production of this important diagnostic tool. The subsequent radiolabeling procedure is well-established and amenable to automation, facilitating the widespread use of ¹⁸F-AV-45 in both clinical and research settings. The robust performance of ¹⁸F-AV-45, characterized by its high binding affinity for Aβ plaques and excellent in vivo imaging properties, underscores its value in advancing our understanding of Alzheimer's disease and in the development of novel therapeutics. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound and ¹⁸F-AV-45 in their work.

References

- 1. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 2. nuclmed.gr [nuclmed.gr]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CN-105 in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN-105 is a synthetic, five-amino-acid peptide (Ac-VSRRR-amide) designed to mimic the neuroprotective and anti-inflammatory functions of apolipoprotein E (ApoE).[1][2] As an ApoE mimetic, CN-105 readily crosses the blood-brain barrier and has demonstrated significant therapeutic potential in a range of preclinical models of neurological injury and disease, including conditions relevant to Alzheimer's disease pathology.[2] This technical guide provides a comprehensive overview of the research on CN-105, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.

Mechanism of Action

CN-105 is derived from the polar face of the ApoE helical domain, which is involved in receptor interactions.[3][4][5][6] Its primary mechanism of action is the modulation of the neuroinflammatory response, a key pathological feature in Alzheimer's disease and other neurodegenerative conditions. Research suggests that CN-105 exerts its anti-inflammatory effects, at least in part, by downregulating the Toll-like receptor (TLR) signaling pathway. Specifically, it has been shown to reduce the upregulation of inflammatory and immune-related genes following brain injury.

Signaling Pathway of CN-105's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which CN-105 is thought to mitigate neuroinflammation.

Preclinical Research Findings

CN-105 has been evaluated in various preclinical models, demonstrating consistent neuroprotective and anti-inflammatory effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Summary of Preclinical Studies on CN-105 in Alzheimer's Disease Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| APP/PS1/APOE4TR Mice | 40-day treatment starting at 14-18 weeks | Reduced Aβ pathology and rescued memory deficits. | [7] |

| Alzheimer's Disease Mouse Model with APOE4 | Chronic administration | Improved brain pathology and learning and memory performance. | [8] |

Table 2: Summary of Preclinical Studies on CN-105 in Other Neurological Injury Models

| Animal Model | Injury Model | Treatment Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | C57BL/6J Mice | Intracerebral Hemorrhage (ICH) | 0.05 mg/kg IV (3 doses within 24h) | Reduced brain water content, decreased neuroinflammation, and improved long-term neurocognitive performance. |[4][5] | | Spontaneously Hypertensive Male Mice | Intracerebral Hemorrhage (ICH) | 0.05 and 0.20 mg/kg IV | Dose-dependent improvement in vestibulomotor function and reduced ipsilateral brain edema. |[3][6] | | C57BL/6J Male Mice | Subarachnoid Hemorrhage (SAH) | Not specified | Reduced vasospasm, inflammation, and neuronal injury, with improved long-term behavioral outcomes. |[1] | | C57BL/6 Mice | Traumatic Brain Injury (TBI) | 0.05 mg/kg IV | Improved vestibulomotor and cognitive function, and reduced microgliosis and neuronal injury. |[9] | | C57-BL/6 Mice | Traumatic Brain Injury (TBI) | Prophylactic IV and/or IP injection | Improved vestibulomotor function and reduced hippocampal microglial activation. |[10] |

Clinical Research Findings

CN-105 has progressed to clinical trials, primarily focusing on its safety and efficacy in mitigating postoperative neurocognitive disorders.

Table 3: Summary of Phase II Clinical Trial of CN-105 (MARBLE Trial)

| Study Population | Intervention | Primary Outcome | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Older adults undergoing major non-cardiac/non-neurologic surgery | Placebo or CN-105 (0.1, 0.5, or 1 mg/kg) IV every 6h for up to 13 doses | Number of Grade 2 or higher adverse events | CN-105 was safe and feasible to administer. It led to fewer postoperative Grade 2 or higher adverse events and a lower rate of severe adverse events. While not statistically significant, there was a trend towards reduced delirium incidence and severity. |[11] |

Detailed Experimental Protocols

Preclinical Study Workflow

The following diagram outlines a typical experimental workflow for preclinical evaluation of CN-105 in a mouse model of neurological injury.

Protocol 1: Alzheimer's Disease Mouse Model

-

Animal Model: APP/PS1/APOE4TR mice, which carry human transgenes for amyloid precursor protein (APP), presenilin-1 (PS1), and the human APOE4 allele.[7]

-

Treatment Administration: CN-105 or vehicle was administered for 40 consecutive days, with treatment initiated at either 14-18 weeks or 25-28 weeks of age.[7] The specific dosage and route of administration were not detailed in the abstract.

-

Behavioral Assessment:

-

Histological and Biochemical Analysis:

Protocol 2: Intracerebral Hemorrhage (ICH) Mouse Model

-

ICH Induction: A model of intracerebral hemorrhage is induced, though the specific method is not detailed in the provided abstracts.

-

Treatment Administration: Three intravenous doses of CN-105 (0.05 mg/kg) were administered via tail vein injection within 24 hours of ICH induction.[4][5]

-

Functional Assessment:

-

Histological and Physiological Analysis:

Protocol 3: Traumatic Brain Injury (TBI) Mouse Model

-

Animal Model: C57BL/6 mice.[9]

-

TBI Induction: A closed head injury model is utilized.

-

Treatment Administration: A single intravenous dose of 0.05 mg/kg CN-105 was administered.[9]

-

Functional Assessment:

-

Histological Analysis:

-

Gene Expression Analysis: Measurement of mRNA expression of inflammatory and immune-related genes.[9]

Clinical Trial Protocol

Clinical Trial Workflow

The diagram below illustrates the general workflow of the Phase II clinical trial for CN-105 in the context of postoperative delirium.

Protocol 4: Phase II MARBLE Clinical Trial for Postoperative Delirium

-

Study Design: A Phase II, triple-blind, escalating dose, randomized controlled trial.[11]

-

Participants: Older adults undergoing major non-cardiac/non-neurologic surgery.[11]

-

Intervention:

-

Patients were randomized to receive either placebo or intravenous CN-105.

-

CN-105 was administered at escalating doses of 0.1, 0.5, or 1 mg/kg.

-

The first dose was given within 1 hour before surgery, followed by doses every 6 hours (± 90 minutes) for up to 13 doses or until hospital discharge.[11]

-

-

Primary Outcome: The number of Grade 2 or higher adverse events.[11]

-

Secondary Outcomes:

-

Feasibility of drug administration within the correct time window.

-

Incidence and severity of postoperative delirium.[11]

-

Conclusion

CN-105 has emerged as a promising therapeutic candidate with a novel mechanism of action centered on the modulation of neuroinflammation. Its efficacy in preclinical models of Alzheimer's disease and other acute neurological injuries, coupled with a favorable safety profile in early clinical trials, warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to build upon in the ongoing exploration of CN-105's therapeutic potential for neurodegenerative diseases.

References

- 1. Apolipoprotein E mimetic peptide CN-105 improves outcome in a murine model of SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blastinjuryresearch.health.mil [blastinjuryresearch.health.mil]

- 3. Neuroprotective Pentapeptide, CN-105, Improves Outcomes in Translational Models of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective pentapeptide CN-105 improves functional and histological outcomes in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ApoE mimetic improves pathology and memory in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. curealz.org [curealz.org]

- 9. researchgate.net [researchgate.net]

- 10. Prophylactic treatment with CN-105 improves functional outcomes in a murine model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Safety, Feasibility and Effect of the APOE Mimetic Peptide CN‐105 on Neuroinflammation and Delirium after Major Non‐cardiac/Non‐neurologic Surgery in Older Adults: Results from the Phase II, Triple Blind, Escalating Dose, MARBLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

AV-105: Synthesis Pathway and Key Intermediates

An in-depth technical guide on the synthesis of AV-105, a key precursor for the PET imaging agent ¹⁸F-AV-45 (Florbetapir), is detailed below for researchers, scientists, and drug development professionals.

This compound is the tosylate precursor for the ¹⁸F-radiolabeled styrylpyridine compound, ¹⁸F-AV-45, which is utilized in Positron Emission Tomography (PET) imaging for neurodegenerative diseases.[1] The synthesis of this compound is crucial for the subsequent radiofluorination step. The pathway is designed to be efficient and scalable, employing a tosylate group as a stable leaving group for the introduction of the ¹⁸F isotope.[2][3] The use of a tosylate precursor is advantageous as the resulting p-toluenesulfonic acid byproduct is more easily detected and purified via liquid chromatography with UV detection compared to byproducts from other leaving groups like mesylates.[2]

Two primary synthetic routes for this compound have been described: an initial linear synthesis and a more efficient convergent synthesis.[2][3] The convergent approach, utilizing a Heck reaction, improves the overall efficiency and yield of the synthesis.[2][3]

Convergent Synthesis Pathway

The more efficient, convergent synthesis of this compound involves the preparation of two key fragments that are then coupled. The key steps and intermediates are outlined below.

Key Intermediates:

-

tert-Butyl (4-vinylphenyl)carbamate: A mono-Boc-protected vinylaniline.[2]

-

A styrylpyridine intermediate (14): The product of the Heck coupling reaction.

-

This compound: The final tosylated product, formally named (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[2][3]

The overall yield for the synthesis starting from 2-bromo-5-iodopyridine is reported to be 40% over three steps.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Step | Starting Materials | Key Reagents | Product | Yield |

| Boc Protection | Vinylaniline | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP) | tert-Butyl (4-vinylphenyl)carbamate | N/A |

| Heck Coupling | 2-bromo-5-iodopyridine, tert-Butyl (4-vinylphenyl)carbamate | Palladium catalyst | Styrylpyridine intermediate (14) | N/A |

| Tosylation | Styrylpyridine intermediate (14) | Tosyl chloride, triethylamine, DMAP | This compound | N/A |

| Overall (3 steps) | 2-bromo-5-iodopyridine | This compound | 40% [2][3] |

Note: Specific yields for intermediate steps are not detailed in the source documents, only the overall yield.

Experimental Protocols

Detailed experimental protocols for each step are outlined below based on the available information.

Synthesis of tert-Butyl (4-vinylphenyl)carbamate (Mono-Boc-protected vinylaniline)

-

Procedure: Vinylaniline (3.75 g, 31.4 mmol) and di-tert-butyl dicarbonate (7.55 g, 34.6 mmol) are stirred vigorously in water (23 mL) at room temperature for two hours.[2][3] The resulting precipitate is filtered. The filter cake is then redissolved in ethyl acetate (50 mL).[2][3] 4-dimethylaminopyridine (DMAP) is included in this Boc protection step to improve the reaction.[2]

Heck Coupling Reaction

-

Procedure: A Heck reaction is employed to couple the protected vinylaniline with the pyridine fragment. This method increases the convergency of the synthesis, leading to higher efficiency and yields.[2][3] Specific reagents and conditions for the Heck coupling are not detailed in the provided sources.

Tosylation to Yield this compound

-

Procedure: The styrylpyridine intermediate (14) is subjected to tosylation.[2][3] The reaction is performed using tosyl chloride, triethylamine, and DMAP in dichloromethane (DCM).[2][3] The inclusion of DMAP reduces the time required for complete conversion of the starting material.[2]

-

Purification: The final product, this compound, is purified using medium pressure flash chromatography (e.g., Biotage).[2][3]

Visualizations

This compound Convergent Synthesis Pathway

The following diagram illustrates the convergent synthesis pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 3. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tosylate Group in the Investigational Compound AV-105

Disclaimer: AV-105 is a hypothetical compound used for illustrative purposes within this guide. The data, experimental protocols, and analyses presented are representative of standard practices in pharmaceutical development for characterizing a tosylate salt form of a drug candidate.

Introduction: The Role of the Tosylate Salt Form in this compound Development

This compound is an investigational small molecule inhibitor of Target Kinase X (TKX), a key enzyme implicated in aberrant cellular signaling pathways. The active pharmaceutical ingredient (API), this compound free base, demonstrated promising potency in initial preclinical evaluations. However, it exhibited suboptimal physicochemical properties, including poor aqueous solubility and a tendency towards variable crystalline forms, which posed significant challenges for consistent formulation and in vivo bioavailability.

To address these liabilities, a salt engineering program was initiated. The tosylate salt of this compound was selected as the lead candidate for further development due to its superior properties. The tosylate, the anion of p-toluenesulfonic acid, is a common and effective counter-ion used in the pharmaceutical industry to improve the solubility, stability, and manufacturability of basic drug compounds.

This document provides a comprehensive overview of the tosylate salt form of this compound, detailing its impact on the molecule's properties, the experimental protocols used for its characterization, and the rationale for its selection.

Physicochemical Properties: this compound Free Base vs. This compound Tosylate

The formation of the tosylate salt significantly enhances the physicochemical profile of this compound. The ionic interaction between the protonated basic nitrogen on the this compound core and the sulfonate group of the tosylate anion disrupts the crystal lattice of the free base, leading to improved interaction with aqueous media.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the properties of the this compound free base with the this compound tosylate salt.

Table 1: Comparative Physicochemical Properties

| Property | This compound Free Base | This compound Tosylate | Rationale for Improvement |

|---|---|---|---|

| Molecular Weight | 412.5 g/mol | 584.7 g/mol | Addition of p-toluenesulfonic acid (172.2 g/mol ) |

| Aqueous Solubility (pH 2.0) | 0.08 mg/mL | 15.2 mg/mL | Salt form prevents precipitation in acidic environments |

| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | 2.1 mg/mL | Significantly increased solubility at physiological pH |

| Melting Point (DSC) | 142 °C (unstable) | 215 °C (sharp) | Indicates a more stable and ordered crystal lattice |

| Hygroscopicity (at 80% RH) | 5.8% weight gain | < 0.2% weight gain | Non-hygroscopic nature simplifies handling and storage |

Table 2: Solid-State Stability Data (40°C / 75% RH)

| Time Point | This compound Free Base (% Degradation) | This compound Tosylate (% Degradation) | Key Observation |

|---|---|---|---|

| T = 0 | 0.0 | 0.0 | Baseline measurement |

| 2 Weeks | 1.1% | < 0.1% | Tosylate salt shows superior chemical stability |

| 4 Weeks | 2.5% | < 0.1% | Free base shows significant degradation over time |

| 12 Weeks | 6.8% | 0.2% | The tosylate salt form is robust under accelerated stability conditions |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound tosylate are provided below.

Protocol: Synthesis of this compound Tosylate

Objective: To prepare the tosylate salt of this compound from the free base form in a controlled and reproducible manner.

Materials:

-

This compound Free Base (10.0 g, 24.2 mmol)

-

p-Toluenesulfonic acid monohydrate (4.61 g, 24.2 mmol, 1.0 eq)

-

Ethanol (200 mL, 20 vol)

-

Heptane (100 mL, 10 vol)

Procedure:

-

A 500 mL jacketed reactor is charged with this compound free base and ethanol.

-

The mixture is stirred and heated to 60°C to achieve complete dissolution.

-

A solution of p-toluenesulfonic acid monohydrate in ethanol (50 mL) is added dropwise to the reactor over 30 minutes.

-

The resulting mixture is stirred at 60°C for 1 hour, during which precipitation is observed.

-

The mixture is cooled to 20°C over 2 hours.

-

Heptane is added as an anti-solvent over 1 hour to maximize precipitation.

-

The slurry is stirred for an additional 4 hours at 20°C.

-

The solid product is isolated by filtration, washed with a 1:1 ethanol/heptane mixture (50 mL), and dried under vacuum at 50°C for 16 hours to yield this compound tosylate as a white crystalline solid.

Protocol: X-Ray Powder Diffraction (XRPD) Analysis

Objective: To confirm the crystalline form of the this compound tosylate salt and distinguish it from the free base.

Instrumentation:

-

Bruker D8 Advance Diffractometer

-

Radiation Source: Cu Kα (λ = 1.5406 Å)

-

Voltage/Current: 40 kV, 40 mA

Sample Preparation:

-

Approximately 15 mg of the sample is lightly packed into a standard sample holder.

Data Acquisition:

-

The sample is scanned from 2° to 40° 2θ.

-

Scan Speed: 2°/min.

-

Step Size: 0.02°.

Data Analysis:

-

The resulting diffractogram is analyzed for characteristic peaks. The crystalline this compound tosylate should exhibit sharp, well-defined peaks at specific 2θ angles, distinct from the pattern of the free base, confirming the formation of a new, single crystalline form.

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes and logical connections related to the this compound tosylate salt form.

Caption: Workflow for the synthesis of this compound tosylate.

Caption: Rationale for developing the this compound tosylate salt form.

Conclusion

The conversion of the this compound free base to its tosylate salt represents a critical step in its development as a viable drug candidate. The tosylate form provides a stable, non-hygroscopic, and highly crystalline solid with significantly improved aqueous solubility. These enhancements are crucial for developing a robust formulation with consistent and predictable bioavailability, ultimately enabling further clinical investigation of this compound as a potential therapeutic for TKX-driven malignancies. The data and protocols outlined in this guide provide the foundational knowledge for the ongoing chemistry, manufacturing, and controls (CMC) development of this compound tosylate.

The Cornerstone of Amyloid Plaque Imaging: A Technical Guide to the AV-105 Precursor and its Role in Florbetapir ([¹⁸F]AV-45) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective diagnostic tools for neurodegenerative diseases, particularly Alzheimer's disease, is a cornerstone of modern medical research. Positron Emission Tomography (PET) imaging has emerged as a powerful in vivo technique for the visualization and quantification of neuropathological hallmarks. Florbetapir ([¹⁸F]AV-45), an ¹⁸F-labeled PET tracer, has gained prominence for its ability to bind to β-amyloid plaques, a key pathological feature of Alzheimer's disease. The successful and widespread clinical application of Florbetapir is critically dependent on a reliable and efficient radiosynthesis process. This technical guide provides an in-depth exploration of AV-105, the tosylate precursor that is fundamental to the synthesis of Florbetapir, detailing its synthesis, the subsequent radiolabeling process, and the associated quantitative parameters.

The this compound Precursor: A Critical Component

This compound is the common name for the tosylate precursor molecule used in the nucleophilic substitution reaction to produce [¹⁸F]Florbetapir.[1] Specifically, it is (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The use of a tosylate leaving group in the precursor is advantageous as the resulting tosylate byproduct is readily removable during the purification process.[1][2]

Synthesis of the this compound Precursor

The synthesis of this compound has been described in patent literature, with a notable method being a convergent synthesis approach.[2] This process is designed to be efficient and scalable, enabling the production of the precursor in quantities sufficient for clinical demand.[2]

Experimental Protocol: Convergent Synthesis of this compound [2]

-

Preparation of Mono-Boc-protected Vinylaniline: Vinylaniline is reacted with di-tert-butyl dicarbonate in water at room temperature. The resulting precipitate is filtered and redissolved in ethyl acetate to yield mono-Boc-protected vinylaniline.

-

Heck Reaction: A Heck reaction is conducted between the mono-Boc-protected vinylaniline and a suitable pyridine derivative (e.g., a mono-alkylated product of 2-bromo-5-iodopyridine). This reaction typically uses a palladium acetate catalyst, tetrabutylammonium bromide, and potassium carbonate in dimethylformamide (DMF). The resulting styrylpyridine is purified using medium pressure flash chromatography.

-

Tosylation: The synthesized styrylpyridine is then tosylated using tosyl chloride, triethylamine, and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The inclusion of DMAP is crucial as it reduces the reaction time and inhibits decomposition. The final product, this compound, is purified by medium pressure flash chromatography.

This synthetic route has been reported to achieve an overall yield of 40% or greater with a purity exceeding 95%.[2]

From Precursor to PET Tracer: The Radiolabeling of Florbetapir ([¹⁸F]AV-45)

The synthesis of [¹⁸F]AV-45 from the this compound precursor is typically performed using an automated radiosynthesis module under Good Manufacturing Practice (GMP)-compliant conditions.[3][4]

Experimental Protocol: Automated Synthesis of [¹⁸F]AV-45 [5]

-

[¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced [¹⁸F]fluoride is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of helium or nitrogen at an elevated temperature (e.g., 110°C). Anhydrous acetonitrile is added and the drying process is repeated to ensure anhydrous conditions.

-

Nucleophilic Substitution: The this compound precursor (typically 1-2 mg) dissolved in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/Kryptofix complex.[6] The reaction mixture is heated to a high temperature (e.g., 115-130°C) for a short duration (e.g., 10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[5][6]

-

Hydrolysis of the Boc Protecting Group: After cooling, an acidic solution (e.g., 3 M HCl) is added to the reaction mixture, which is then heated (e.g., at 115°C for 5 minutes) to remove the N-Boc protecting group.[5]

-

Neutralization and Purification: The reaction mixture is cooled and neutralized with a basic solution (e.g., 0.25 M NaOH).[5] The crude product is then purified. While high-performance liquid chromatography (HPLC) can be used, simpler and more efficient solid-phase extraction (SPE) methods using cartridges like Oasis HLB have been developed.[5][7] The purified [¹⁸F]AV-45 is eluted from the cartridge with ethanol.

-

Formulation: The final product is formulated in a physiologically compatible solution, which may contain ethanol and a stabilizer like sodium ascorbate, to be ready for intravenous injection.[2]

Quantitative Data

The efficiency and quality of the [¹⁸F]AV-45 synthesis are critical for its clinical utility. The following table summarizes key quantitative parameters reported in various studies.

| Parameter | Reported Value(s) | Reference(s) |

| Synthesis Time | 50 - 105 minutes | [3][4][7][8] |

| Radiochemical Yield (decay corrected) | 42.7 ± 5.9% to 55.1 ± 2.2% | [7][8][9] |

| Radiochemical Yield (non-decay corrected) | ~31.0 ± 2.8% to 33.6 ± 5.2% | [6][8] |

| Radiochemical Purity | >95% to >99% | [3][4][7][9] |

| Specific Activity | 470 ± 135 TBq/mmol to 591.6 ± 90.3 GBq/µmol | [3][4][9] |

| Precursor Amount | 1 - 2 mg | [5][6] |

Visualizing the Process

To better illustrate the synthesis and workflow, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 3. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 6. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and stability of ethanol-free solution of [18F]florbetapir ([18F]AV-45) for positron emission tomography amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of F-18 Radiolabeling with AV-105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the fluorine-18 (F-18) radiolabeling of AV-105. This compound serves as the tosylate precursor for the synthesis of [¹⁸F]AV-45, commercially known as Florbetapir F 18, a key radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. This document outlines the chemical basis of the radiolabeling process, detailed experimental protocols, and quantitative data compiled from various studies.

Core Principles of F-18 Radiolabeling of this compound

The F-18 radiolabeling of this compound is a two-step process that relies on a nucleophilic substitution reaction followed by the removal of a protecting group.

Step 1: Nucleophilic Fluorination

The core of the radiolabeling procedure involves the reaction of the this compound precursor with the [¹⁸F]fluoride ion.[1][2] this compound, chemically defined as (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is specifically designed for this purpose.[2] The tosylate (-OTs) group on the polyethylene glycol (PEG) chain of this compound acts as an excellent leaving group. The reaction is typically carried out in a high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO), which enhances the nucleophilicity of the [¹⁸F]fluoride ion.[1][2] The [¹⁸F]fluoride, complexed with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃), attacks the carbon atom attached to the tosylate group, displacing it and forming a carbon-fluorine bond. This results in the formation of the N-Boc protected intermediate, [¹⁸F]AV-45-Boc.

Step 2: Deprotection

The intermediate product from the first step contains a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This group is subsequently removed by acid hydrolysis, typically using hydrochloric acid (HCl), to yield the final product, [¹⁸F]AV-45.[1][3]

Experimental Protocols

The following section details a generalized experimental protocol for the automated radiosynthesis of [¹⁸F]AV-45 from this compound. It is important to note that specific parameters may be optimized for different synthesis modules.

2.1. Materials and Reagents

-

This compound precursor

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Acetonitrile (CH₃CN)

-

Hydrochloric Acid (HCl) solution

-

Sodium Hydroxide (NaOH) solution for neutralization

-

Water for injection

-

Ethanol for cartridge pre-conditioning and elution

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

-

High-Performance Liquid Chromatography (HPLC) system for purification and quality control

2.2. Radiosynthesis Procedure

-

[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture.[1]

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., helium or nitrogen) and vacuum at an elevated temperature (e.g., 110°C) to ensure anhydrous conditions, which are critical for the nucleophilic substitution.[1]

-

Nucleophilic Fluorination: The this compound precursor (typically 1-2 mg) dissolved in anhydrous DMSO is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated to a high temperature (e.g., 115-130°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[1][4][5]

-

Deprotection: After cooling, a solution of hydrochloric acid (e.g., 3 M HCl) is added to the reaction vessel. The mixture is then heated (e.g., 100-115°C) for a short period (e.g., 5-10 minutes) to remove the Boc protecting group.[1][3]

-

Neutralization: The reaction mixture is cooled, and a sodium hydroxide solution is added to neutralize the acid.[1]

-

Purification: The crude product is purified to remove unreacted [¹⁸F]fluoride, the this compound precursor, and other byproducts. Two primary methods are employed:

-

High-Performance Liquid Chromatography (HPLC): The neutralized reaction mixture is injected into a preparative HPLC system for separation. The fraction containing [¹⁸F]AV-45 is collected.[1]

-

Solid-Phase Extraction (SPE): This is a simpler and faster method. The crude mixture is loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed with various solvents to remove impurities, and the final [¹⁸F]AV-45 product is eluted with a suitable solvent like ethanol.[3][6][7]

-

-

Formulation: The purified [¹⁸F]AV-45 is formulated in a physiologically compatible solution, such as saline containing a small amount of ethanol, for intravenous injection.

Quantitative Data

The following tables summarize the quantitative data from various studies on the radiosynthesis of [¹⁸F]AV-45 from this compound.

Table 1: Radiosynthesis Parameters and Yields

| Precursor Amount (mg) | Reaction Temperature (°C) | Synthesis Time (min) | Radiochemical Yield (non-decay corrected) | Radiochemical Yield (decay corrected) | Purification Method | Reference |

| 1 | 115 | 60 | 14.8 ± 2.1% | Not Reported | HPLC | [1] |

| Not Specified | Not Specified | 50 | 33.6 ± 5.2% | 50.1 ± 7.9% | SPE (Oasis HLB) | [3][6] |

| Not Specified | Not Specified | 105 | 25.4 ± 7.7% | Not Reported | Not Specified | [8][9] |

| 2 | 130 | 60 | 31.0 ± 2.8% | Not Reported | Not Specified | [4][5] |

| 1 | 120 | 51 | Not Reported | 42.7 ± 5.9% | SPE (Oasis HLB) | [7] |

| Not Specified | 120 | 52 | 14.2 ± 2.7% | Not Reported | SPE | [10] |

Table 2: Quality Control Parameters

| Radiochemical Purity | Specific Activity | Reference |

| >95% | 72.9 ± 10.2 MBq/μg | [1] |

| >95% | 43 ± 36 Ci/μmol | [3] |

| 95.3 ± 2.2% | 470 ± 135 TBq/mmol | [8][9] |

| >98% | Not Reported | [4][5] |

| >95% | Not Reported | [7] |

| >95% | Not Reported | [10] |

Visualizations

Experimental Workflow for [¹⁸F]AV-45 Synthesis

Caption: Automated radiosynthesis workflow for [¹⁸F]AV-45.

Chemical Reaction Scheme

Caption: Two-step reaction for the synthesis of [¹⁸F]AV-45.

References

- 1. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 3. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nuclmed.gr [nuclmed.gr]

- 5. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of automated radiosynthesis of [18F]AV-45: a new PET imaging agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple Synthesis of [ 18 F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease - Zhang - Current Medicinal Chemistry [rjraap.com]

The Precursor's Role: A Technical Guide to AV-105 and its Transformation into the Amyloid Imaging Agent Florbetapir-F18

For Immediate Release

This technical guide provides an in-depth analysis of AV-105, a key precursor in the synthesis of florbetapir-F18, a widely utilized positron emission tomography (PET) imaging agent for the detection of amyloid-β plaques in the brain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying chemical and biological processes.

Introduction: The Significance of this compound

This compound, a tosylate precursor, holds a critical position in neuroimaging as the direct antecedent to florbetapir-F18 (also known as ¹⁸F-AV-45).[1] While this compound itself is not biologically active and does not engage in signaling pathways, its chemical structure is pivotal for the efficient radiolabeling with fluorine-18, yielding the final diagnostic agent. Florbetapir-F18 is a radioactive diagnostic agent used for PET imaging to estimate β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[2]

From Precursor to Imaging Agent: The Synthesis of Florbetapir-F18 from this compound

The transformation of this compound into florbetapir-F18 is a well-documented radiosynthesis process. The following sections detail the experimental protocol and key parameters of this synthesis.

Experimental Protocol: Automated Radiosynthesis

The synthesis of florbetapir-F18 from the this compound precursor is typically performed using an automated synthesis module under Good Manufacturing Practice (GMP)-compliant conditions.[3][4] The general steps are as follows:

-

Nucleophilic Substitution: The process begins with the nucleophilic substitution of the tosylate group on the this compound precursor with fluorine-18 (¹⁸F). This reaction is carried out in an anhydrous solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature.[5][6]

-

Hydrolysis: Following the radiofluorination, the N-Boc protecting group on the molecule is removed by acid hydrolysis.[5]

-

Purification: The crude reaction mixture is then purified to remove unreacted ¹⁸F, the this compound precursor, and other chemical impurities. This is commonly achieved using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[5]

-

Formulation: The purified florbetapir-F18 is formulated in a sterile, pyrogen-free solution for intravenous injection.

Quantitative Data on Synthesis

The efficiency of the florbetapir-F18 synthesis can be influenced by several factors. The following table summarizes key quantitative parameters from various studies.

| Parameter | Value | Reference |

| Precursor Amount | 1-2 mg | [5][6] |

| Reaction Temperature | 120-130°C | [5][6] |

| Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |

| Synthesis Time | 51-105 minutes | [3][5] |

| Radiochemical Yield (decay corrected) | 25.4 ± 7.7% to 42.7 ± 5.9% | [3][5] |

| Radiochemical Purity | >95% | [5] |

| Specific Activity | up to 470 ± 135 TBq/mmol | [3] |

Florbetapir-F18: Mechanism of Action and Properties

Once synthesized, florbetapir-F18 acts as a diagnostic tool due to its specific binding to amyloid-β plaques.

Binding to Amyloid-β Plaques

Florbetapir-F18 is a PET imaging ligand that demonstrates a high affinity for aggregated β-amyloid fibrils, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease. The molecule crosses the blood-brain barrier and selectively binds to these plaques. The fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the in vivo visualization and quantification of amyloid plaque density.[7][8]

Quantitative Properties of Florbetapir-F18

The following table presents key quantitative data related to the performance and properties of florbetapir-F18.

| Property | Value | Reference |

| Binding Affinity (Kd) | 3.1 - 3.7 nM | [7][9] |

| Recommended Dose | 370 MBq (10 mCi) | [10] |

| Uptake Time | 30-90 minutes post-injection | [10] |

| PET Scan Duration | 10 minutes | [10][11] |

| Whole Body Effective Dose | 7 mSv | [10] |

| Test-Retest Reliability (SUVr) | Correlation coefficient: 0.99 | [11] |

PET Imaging with Florbetapir-F18: Protocol and Data Analysis

The use of florbetapir-F18 in a clinical and research setting follows a standardized protocol to ensure accurate and reproducible results.

Experimental Protocol: PET Imaging

-

Patient Preparation: No specific patient preparation, such as fasting, is required. Patients can continue their regular medications.[2]

-

Radiotracer Administration: A single intravenous bolus of 370 MBq (10 mCi) of florbetapir-F18 is administered.[10]

-

Uptake Phase: There is a waiting period of 30 to 90 minutes after injection to allow for the radiotracer to distribute and bind to amyloid plaques in the brain.[10]

-

Image Acquisition: A 10-minute PET scan of the brain is acquired.[10][11]

-

Image Reconstruction: Iterative reconstruction methods are generally recommended for processing the imaging data.[2]

Quantitative Data from PET Imaging

The analysis of florbetapir-F18 PET scans often involves semi-quantitative methods, such as the Standardized Uptake Value Ratio (SUVr). This ratio compares the tracer uptake in cortical regions of interest to a reference region with non-specific binding, typically the cerebellum.

| Parameter | Finding | Reference |

| Mean Cortical SUVr (mcSUVR) Threshold for Amyloid Positivity | 1.18 - 1.32 | [12] |

| Mean Ratio of Cortex to Cerebellar Peduncle (AD vs. Normal) | Frontal: 1.03 vs. 0.79Temporal: 0.89 vs. 0.61Occipital: 0.96 vs. 0.74Parietal: 0.97 vs. 0.73 | [13] |

| Amyloid Positivity Rates | Alzheimer's Disease: 76%Mild Cognitive Impairment: 38%Healthy Controls: 14% | [9] |

Conclusion

This compound is a critical, non-biological precursor that enables the synthesis of florbetapir-F18, a powerful diagnostic tool in the evaluation of cognitive impairment. The well-established and efficient radiosynthesis process allows for the widespread clinical and research application of florbetapir-F18 PET imaging. The high affinity and specificity of florbetapir-F18 for amyloid-β plaques, combined with standardized imaging protocols and quantitative analysis methods, provide valuable insights into the neuropathology of Alzheimer's disease. Future research may focus on optimizing the synthesis and exploring the full potential of florbetapir-F18 in longitudinal studies and as a biomarker in therapeutic trials.

References

- 1. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tech.snmjournals.org [tech.snmjournals.org]